![molecular formula C10H8F4O2 B2688238 Ethyl 3-fluoro-4-(trifluoromethyl)benzoate CAS No. 773135-31-2](/img/structure/B2688238.png)
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
“Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H8F4O2 . It has an average mass of 236.163 Da and a monoisotopic mass of 236.046036 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” consists of 10 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 .
Physical And Chemical Properties Analysis
“Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” is a light yellow to yellow liquid . It should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Fluorination in Organic Synthesis
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is utilized in the development of new fluorination methodologies, highlighting its role in introducing fluorine atoms into organic molecules. For instance, a practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene demonstrated high yields, showcasing the compound's potential in synthesizing fluorinated products (Kitamura et al., 2011).
Mesomorphic Properties Study
The compound's derivatives have been explored for their mesomorphic properties. A study on trifluoro-substituted benzoate derivatives revealed their significant anticlinic properties, contributing to the understanding of smectic liquid crystals' behavior (C. D. Cruz et al., 2001).
Photoredox Catalysis
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is also pivotal in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. The development of catalytic systems for this purpose is crucial for synthesizing organofluorine compounds, highlighting the compound's versatility in chemical synthesis (Koike & Akita, 2016).
Molecular Ordering Analysis
Research on the molecular ordering of smectogenic compounds, including ethyl 3-fluoro-4-(trifluoromethyl)benzoate, provides insights into the quantum mechanics and intermolecular forces influencing their behavior. This research has implications for understanding liquid crystal phases and their transitions, showcasing the compound's role in advanced material science (Ojha, 2005).
Fluoroalkylation Reactions
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is instrumental in fluoroalkylation reactions, serving as a precursor or intermediate in various synthetic pathways. These reactions are essential for introducing fluorine atoms into molecules, enhancing their properties for potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that the compound can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
As research progresses, more information about the compound’s role in biochemical pathways will become available .
Pharmacokinetics
The compound’s bioavailability, metabolism, and excretion patterns are areas of active research .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate. For instance, the compound should be stored in a refrigerator to maintain its stability .
properties
IUPAC Name |
ethyl 3-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZLIWMILLNIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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